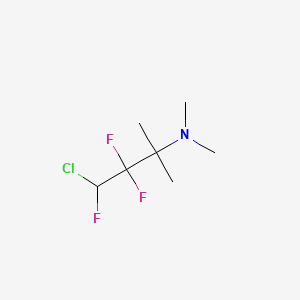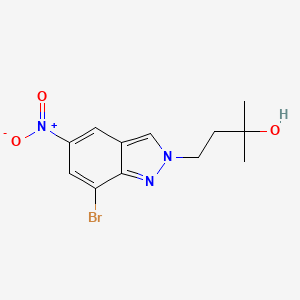
4-(7-Bromo-5-nitro-2H-indazol-2-yl)-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-Bromo-5-nitro-2H-indazol-2-yl)-2-methylbutan-2-ol is a synthetic organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Bromo-5-nitro-2H-indazol-2-yl)-2-methylbutan-2-ol typically involves multi-step organic reactions. The starting materials may include 7-bromoindazole and nitroalkanes. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, indazole derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(7-Bromo-5-nitro-2H-indazol-2-yl)-2-methylbutan-2-ol would depend on its specific biological target. Generally, indazole derivatives interact with enzymes or receptors, modulating their activity. The nitro and bromo groups may play a role in binding to the target site, while the hydroxyl group could be involved in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-(5-Nitro-2H-indazol-2-yl)-2-methylbutan-2-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-(7-Bromo-2H-indazol-2-yl)-2-methylbutan-2-ol: Lacks the nitro group, which may influence its chemical properties and applications.
Uniqueness
The presence of both the bromo and nitro groups in 4-(7-Bromo-5-nitro-2H-indazol-2-yl)-2-methylbutan-2-ol makes it unique, potentially offering a combination of reactivity and biological activity not found in similar compounds.
Properties
Molecular Formula |
C12H14BrN3O3 |
|---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
4-(7-bromo-5-nitroindazol-2-yl)-2-methylbutan-2-ol |
InChI |
InChI=1S/C12H14BrN3O3/c1-12(2,17)3-4-15-7-8-5-9(16(18)19)6-10(13)11(8)14-15/h5-7,17H,3-4H2,1-2H3 |
InChI Key |
NVCGZOKCETXGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=C2C=C(C=C(C2=N1)Br)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


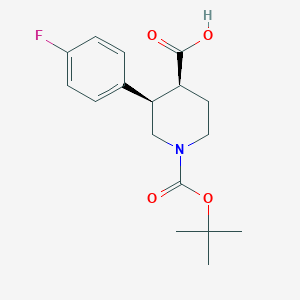
![Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B15200339.png)
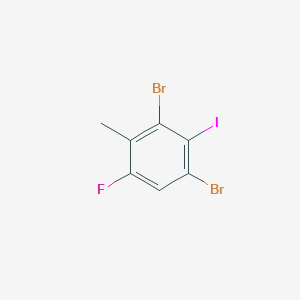
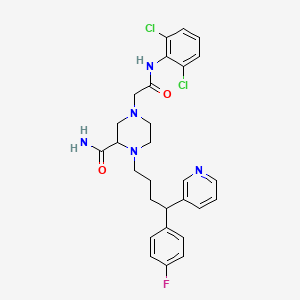

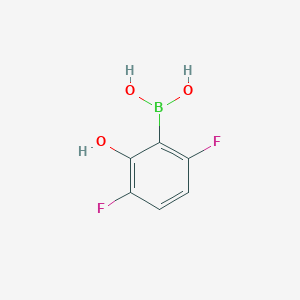
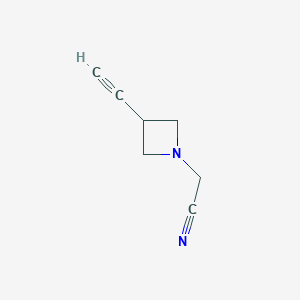
![(5S)-5-(5-Vinylquinuclidin-2-yl)-5H-1,12-(epiethane[1,2]diylidene)-7,11-(metheno)[1]oxacycloundecino[4,3-c]pyridine](/img/structure/B15200394.png)
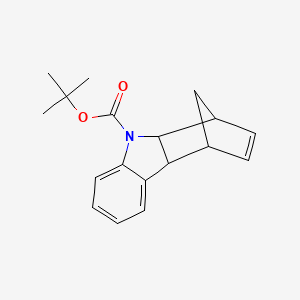

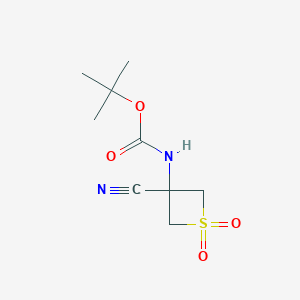
![Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B15200413.png)
